molecular formula C16H20N2O7 B12647135 Diethyl N-(4-nitrobenzoyl)-D-glutamate CAS No. 94232-68-5

Diethyl N-(4-nitrobenzoyl)-D-glutamate

Cat. No.: B12647135
CAS No.: 94232-68-5
M. Wt: 352.34 g/mol
InChI Key: OTQQWHKIMACEHP-CYBMUJFWSA-N
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Description

Diethyl N-(4-nitrobenzoyl)-D-glutamate is an organic compound with the molecular formula C16H20N2O7 It is a derivative of glutamic acid, where the amino group is substituted with a 4-nitrobenzoyl group, and both carboxyl groups are esterified with ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl N-(4-nitrobenzoyl)-D-glutamate typically involves the esterification of N-(4-nitrobenzoyl)-D-glutamic acid. The process begins with the reaction of D-glutamic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-nitrobenzoyl)-D-glutamic acid. This intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(4-nitrobenzoyl)-D-glutamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major products are N-(4-nitrobenzoyl)-D-glutamic acid and ethanol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Diethyl N-(4-nitrobenzoyl)-D-glutamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl N-(4-nitrobenzoyl)-D-glutamate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups facilitate its transport across cell membranes, allowing it to reach intracellular targets. The compound can inhibit or activate enzymes, modulate receptor activity, and affect signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrobenzoyl)-D-glutamic acid: Similar structure but lacks ester groups.

    Diethyl N-(4-aminobenzoyl)-D-glutamate: Similar structure but with an amino group instead of a nitro group.

    N-(4-nitrobenzoyl)-4-nitrobenzamide: Contains an additional nitrobenzoyl group.

Uniqueness

Diethyl N-(4-nitrobenzoyl)-D-glutamate is unique due to its combination of a nitrobenzoyl group and esterified glutamic acid. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

94232-68-5

Molecular Formula

C16H20N2O7

Molecular Weight

352.34 g/mol

IUPAC Name

diethyl (2R)-2-[(4-nitrobenzoyl)amino]pentanedioate

InChI

InChI=1S/C16H20N2O7/c1-3-24-14(19)10-9-13(16(21)25-4-2)17-15(20)11-5-7-12(8-6-11)18(22)23/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,20)/t13-/m1/s1

InChI Key

OTQQWHKIMACEHP-CYBMUJFWSA-N

Isomeric SMILES

CCOC(=O)CC[C@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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